

# disodium maleate vs disodium fumarate

## chemical properties

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### Compound of Interest

Compound Name: Disodium maleate

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An Objective Comparison of **Disodium Maleate** and Disodium Fumarate for Scientific Applications

**Disodium maleate** and disodium fumarate are the disodium salts of maleic acid and fumaric acid, respectively. They are geometric isomers, with the maleate form having a cis configuration and the fumarate form a trans configuration around the carbon-carbon double bond.<sup>[1][2]</sup> This fundamental structural difference gives rise to distinct chemical and physical properties that influence their applications in research, drug development, and industrial processes. This guide provides a detailed comparison of these two compounds, supported by experimental data, to assist researchers in selecting the appropriate isomer for their specific needs.

## Comparative Chemical and Physical Properties

The key physicochemical properties of **disodium maleate** and disodium fumarate are summarized below. The most striking differences are observed in their thermal stability, the acidity of their parent acids, and their solubility, all stemming from their cis and trans geometries.

Property	Disodium Maleate (cis-isomer)	Disodium Fumarate (trans-isomer)	Reference
Molecular Formula	C <sub>4</sub> H <sub>2</sub> Na <sub>2</sub> O <sub>4</sub>	C <sub>4</sub> H <sub>2</sub> Na <sub>2</sub> O <sub>4</sub>	[1][3][4][5]
Molecular Weight	160.04 g/mol	160.04 g/mol	[1][3][6][7]
IUPAC Name	Disodium (2Z)-but-2-enedioate	Disodium (2E)-but-2-enedioate	[1][3][5]
Appearance	White crystalline or amorphous powder	White, odorless crystalline powder	[1][4][7][8]
Melting Point	138–139 °C	>300 °C	[1][9][10]
Water Solubility	>50 g/L (25 °C)	228 g/L	[1][9][10][11]
pH of 50 g/L Solution	7.0–9.0	7.0–8.0	[1][8][9][10]
Parent Acid pKa <sub>1</sub>	1.9	3.03	[12][13]
Parent Acid pKa <sub>2</sub>	6.07 - 6.33	4.44	[12][13]
Chemical Stability	Chemically stable under standard conditions.	Stable under ordinary conditions of use and storage.	[14][15][16][17]

## Structural and Stability Differences

The core distinction between **disodium maleate** and disodium fumarate is their geometric isomerism. **Disodium maleate** is the cis isomer, where the carboxylate groups are on the same side of the C=C double bond. Disodium fumarate is the trans isomer, with the carboxylate groups on opposite sides.

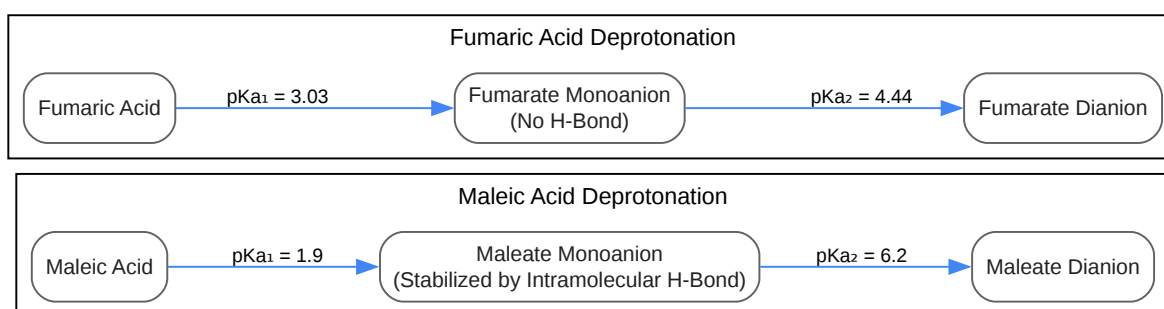
This structural difference makes the fumarate form thermodynamically more stable than the maleate form due to reduced steric and electrostatic repulsion between the carboxylate groups. [2] Consequently, disodium fumarate has a significantly higher melting point (>300 °C) compared to **disodium maleate** (138–139 °C), indicating greater thermal stability in the crystalline state.[1][9][10]

Caption: Geometric structures of **disodium maleate** and disodium fumarate.

## Acidity and pKa Values

The acidity of the parent acids, maleic acid and fumaric acid, is markedly different, which has implications for their use as buffers and in drug formulation.

- **First Dissociation ( $pK_{a1}$ ):** Maleic acid ( $pK_{a1} \approx 1.9$ ) is a significantly stronger acid in its first deprotonation than fumaric acid ( $pK_{a1} \approx 3.03$ ).<sup>[12][13]</sup> This is because the resulting maleate monoanion is stabilized by strong intramolecular hydrogen bonding between the proximal carboxylate and carboxylic acid groups.<sup>[2][18][19]</sup> This stabilization is not possible in the trans configuration of the fumarate monoanion.
- **Second Dissociation ( $pK_{a2}$ ):** Conversely, the second deprotonation is much less favorable for the maleate monoanion ( $pK_{a2} \approx 6.2$ ) than for the fumarate monoanion ( $pK_{a2} \approx 4.44$ ).<sup>[1][12]</sup> This is because the intramolecular hydrogen bond in the maleate monoanion must be broken to release the second proton, which requires a significant energy input.<sup>[12][19]</sup>



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Caption: Deprotonation pathways and pKa values for maleic and fumaric acid.

## Isomerization from Maleate to Fumarate

The conversion of the less stable cis-isomer (maleate) to the more stable trans-isomer (fumarate) is a key reaction in both industrial and biological systems. This isomerization can be achieved through thermal, catalytic, or enzymatic methods.<sup>[20][21][22]</sup>

In biological systems, the enzyme maleate isomerase catalyzes this conversion, which is a critical step in the metabolic degradation of nicotinic acid.[20] Industrially, enzymatic isomerization is preferred over high-temperature methods to produce fumaric acid from maleic anhydride, as it avoids the formation of by-products and leads to higher yields.[20]

## Experimental Protocol: Monitoring Isomerization by TLC

A common undergraduate-level experiment demonstrates the isomerization of a maleate ester to a fumarate ester, which can be monitored by Thin-Layer Chromatography (TLC). The same principle applies to the disodium salts.

Objective: To qualitatively monitor the conversion of **disodium maleate** to disodium fumarate over time.

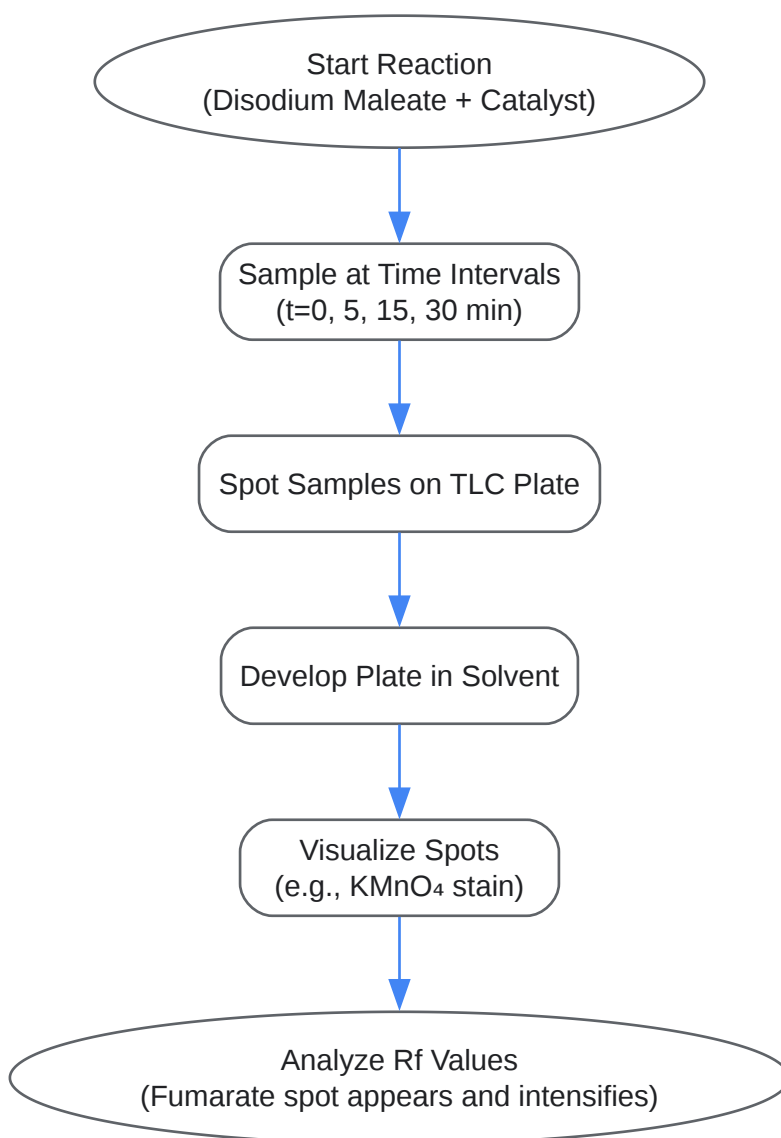
Materials:

- **Disodium maleate** solution
- Catalyst (e.g., a source of free radicals like a bromine solution, or an appropriate enzyme like maleate isomerase)
- TLC plates (silica gel)
- Developing solvent system (a polar system, e.g., a mixture of ethanol, water, and ammonium hydroxide, to be optimized)
- Visualization agent (e.g., potassium permanganate stain, as the compounds are not UV-active without a chromophore)
- Reaction vessel, capillaries for spotting

Methodology:

- Baseline: Spot the starting **disodium maleate** solution on a TLC plate to determine its retention factor ( $R_f$ ).
- Reaction Initiation: Initiate the isomerization reaction by adding the catalyst to the **disodium maleate** solution at time  $t=0$ .

- Time-Course Sampling: At regular intervals (e.g.,  $t = 5, 15, 30, 60$  minutes), take a small aliquot of the reaction mixture and spot it onto the TLC plate.
- Development: Once all samples are spotted, develop the TLC plate in the pre-determined solvent system.
- Visualization: After development, dry the plate and visualize the spots using the appropriate staining agent.
- Analysis: The trans-isomer (fumarate) is less polar than the cis-isomer (maleate) and is expected to have a higher  $R_f$  value. The appearance and intensification of a new spot at a higher  $R_f$  over time, coupled with the diminishing intensity of the original maleate spot, indicates the progression of the isomerization.



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Caption: Experimental workflow for monitoring isomerization via TLC.

## Applications in Research and Drug Development

Both salts have found utility in scientific applications, though their roles can differ based on their properties.

- **Disodium Maleate:**

- **Drug Formulation:** Maleate salts are frequently used to improve the water solubility and chemical stability of active pharmaceutical ingredients (APIs).<sup>[23]</sup> It can also be used to

modulate drug release profiles in controlled-release formulations.[1]

- Biochemical Research: **Disodium maleate** acts as an inhibitor of fumarate hydratase, an enzyme in the citric acid cycle.[1] This property allows researchers to study the metabolic effects of disrupting this crucial pathway.[1]
- Disodium Fumarate:
  - Food and Pharma: It is widely used as a food acidity regulator and buffering agent.[3][4][7] In pharmaceuticals, it can be used to enhance the dissolution and oral absorption of drugs that have pH-dependent solubility.
  - Microbiology: Both fumaric acid and its sodium salt can serve as terminal electron acceptors for the cultivation of certain anaerobic microorganisms.[4][7]

## Conclusion

**Disodium maleate** and disodium fumarate, while sharing the same molecular formula and weight, exhibit significantly different chemical and physical properties due to their cis and trans configurations. Disodium fumarate is the more thermodynamically stable isomer, with a much higher melting point. The parent acid of the maleate salt is stronger in its first deprotonation but weaker in its second, a direct consequence of intramolecular hydrogen bonding. These differences dictate their respective applications, with maleate being a common choice for creating pharmaceutical salts and as a specific enzyme inhibitor, while fumarate is often used as a buffering agent and in microbial culture. A thorough understanding of these properties is essential for researchers and drug development professionals to effectively utilize these isomers in their work.

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### Contact

Address: 3281 E Guasti Rd

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